molecular formula C4H10N2O B8281919 1-Acetylethylenediamine

1-Acetylethylenediamine

Cat. No. B8281919
M. Wt: 102.14 g/mol
InChI Key: HPYKHRGGYKDQIV-UHFFFAOYSA-N
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Patent
US04837225

Procedure details

171.2 g (1.5 mol) of acetonylacetone and 153.2 g (1.5 mol) of 1-acetylethylenediamine are heated under reflux in 1.8 l of ethanol for 3 h. The reaction mixture is concentrated, and the residue is recrystallized from toluene. Yield: 259.3 g (96% of theory), Melting point: 106°-107° C. Elemental analysis: C10H16N2O (180.25) calculated: C 66.6 H 8.9 N 15.5 0 8.9 found: C 66.8 H 8.8 N 15.6 0 8.9
Quantity
171.2 g
Type
reactant
Reaction Step One
Quantity
153.2 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.C([CH:12]([NH2:15])[CH2:13][NH2:14])(=O)C.[CH2:16]([OH:18])[CH3:17]>>[CH3:4][C:2]1[N:15]([CH2:12][CH2:13][NH:14][C:16](=[O:18])[CH3:17])[C:6]([CH3:7])=[CH:5][CH:1]=1

Inputs

Step One
Name
Quantity
171.2 g
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
153.2 g
Type
reactant
Smiles
C(C)(=O)C(CN)N
Step Two
Name
Quantity
1.8 L
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
CC=1N(C(=CC1)C)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.